(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride (1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1261235-96-4
VCID: VC8225711
InChI: InChI=1S/C10H16N2O2S2.ClH/c11-8-9-4-1-2-6-12(9)16(13,14)10-5-3-7-15-10;/h3,5,7,9H,1-2,4,6,8,11H2;1H
SMILES: C1CCN(C(C1)CN)S(=O)(=O)C2=CC=CS2.Cl
Molecular Formula: C10H17ClN2O2S2
Molecular Weight: 296.8 g/mol

(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride

CAS No.: 1261235-96-4

Cat. No.: VC8225711

Molecular Formula: C10H17ClN2O2S2

Molecular Weight: 296.8 g/mol

* For research use only. Not for human or veterinary use.

(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride - 1261235-96-4

Specification

CAS No. 1261235-96-4
Molecular Formula C10H17ClN2O2S2
Molecular Weight 296.8 g/mol
IUPAC Name (1-thiophen-2-ylsulfonylpiperidin-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C10H16N2O2S2.ClH/c11-8-9-4-1-2-6-12(9)16(13,14)10-5-3-7-15-10;/h3,5,7,9H,1-2,4,6,8,11H2;1H
Standard InChI Key RGWWQVKAGICTAW-UHFFFAOYSA-N
SMILES C1CCN(C(C1)CN)S(=O)(=O)C2=CC=CS2.Cl
Canonical SMILES C1CCN(C(C1)CN)S(=O)(=O)C2=CC=CS2.Cl

Introduction

(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives and features a thiophene sulfonyl group, which is crucial for its interactions with biological targets.

Key Characteristics:

  • CAS Number: 1261235-96-4

  • Molecular Formula: C10H17ClN2O2S2

  • Molecular Weight: 296.8 g/mol

Synthesis of (1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine Hydrochloride

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring: This can be achieved through methods such as hydrogenation, cyclization, or cycloaddition reactions.

  • Introduction of the Thiophene Ring: A sulfonylation reaction is used, where a thiophene derivative reacts with a sulfonyl chloride in the presence of a base.

  • Formation of the Final Compound: The intermediate compound reacts with methanamine hydrochloride under specific conditions to yield the desired product.

Synthesis Conditions:

  • Temperature: Careful control is necessary to optimize yields.

  • Solvent Choice: Selection of appropriate solvents is crucial for reaction efficiency.

  • Reagent Stoichiometry: Precise control over reagent ratios is essential for high purity and yield.

Reaction Products:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Thiol derivatives.

  • Substitution: Various substituted piperidine derivatives.

Biological Activity and Applications

This compound is primarily investigated for its potential as an enzyme inhibitor, particularly as a lysyl oxidase (LOX) inhibitor. LOX is involved in various pathological conditions, including cancer metastasis and tissue remodeling.

Therapeutic Potential:

  • Cancer Treatment: Its inhibitory effects on LOX make it a candidate for cancer therapy, as LOX is implicated in tumor growth and metastasis.

  • Tissue Remodeling: Potential applications in conditions related to abnormal tissue remodeling due to its LOX inhibitory activity.

Biological Activity:

ActivityDescription
Enzyme InhibitionActs as a lysyl oxidase (LOX) inhibitor
Therapeutic PotentialPotential applications in cancer treatment and tissue remodeling

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